molecular formula C9H21ClN2O2S B12832608 N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-dimethylpropane-1,3-diamine hydrochloride

N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-dimethylpropane-1,3-diamine hydrochloride

Cat. No.: B12832608
M. Wt: 256.79 g/mol
InChI Key: RFCXRJGBBZYPMK-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H21ClN2O2S

Molecular Weight

256.79 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride

InChI

InChI=1S/C9H20N2O2S.ClH/c1-11(2)6-3-5-10-9-4-7-14(12,13)8-9;/h9-10H,3-8H2,1-2H3;1H

InChI Key

RFCXRJGBBZYPMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CCS(=O)(=O)C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using bulk manufacturing techniques. The process involves the same basic synthetic route but is optimized for large-scale production. This includes the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its tetrahydrothiophene ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .

Biological Activity

N'-(1,1-Dioxidotetrahydrothien-3-yl)-N,N-dimethylpropane-1,3-diamine hydrochloride, with the molecular formula C9_9H21_{21}ClN2_2O2_2S and a molecular weight of 256.79 g/mol, is a compound that has garnered attention for its biological activities. This article explores its pharmacological properties, toxicological data, and potential therapeutic applications.

PropertyValue
Molecular FormulaC9_9H21_{21}ClN2_2O2_2S
Molecular Weight256.79 g/mol
CAS NumberNot specified in the sources

1. Toxicity and Safety Profile

The compound exhibits moderate acute toxicity. In studies conducted on Sprague Dawley rats, the median lethal doses (LD50) were reported to range from 410 to 1600 mg/kg body weight, indicating significant variability depending on the specific study conditions and methods used .

The compound was also assessed for skin sensitization potential in guinea pigs, yielding positive results in a maximization test. This suggests that it may cause allergic reactions upon dermal exposure . Observations in human studies indicated that repeated oral exposure could lead to local effects due to its corrosive nature, with symptoms including respiratory irritation and mucosal damage .

2. Genotoxicity and Carcinogenicity

Available data suggest that this compound is not genotoxic. Several in vitro assays returned negative results regarding mutagenic potential . Furthermore, it has not been classified as a reproductive or developmental toxicant based on studies involving repeated dose toxicity tests in rats .

3. Pharmacological Applications

While specific therapeutic applications are not extensively documented, the structural characteristics of this compound suggest potential for use in medicinal chemistry. Its thiophene derivatives might impart unique pharmacological properties that could be explored for developing new therapeutic agents.

Case Study: Acute Toxicity Assessment

A study assessing the acute toxicity of N,N-dimethylpropane-1,3-diamine (a related compound) found that high doses led to significant morbidity and mortality in test subjects. Histopathological examinations revealed pulmonary hemorrhage and other systemic effects at elevated doses .

Research Findings: Skin Sensitization

In a study conducted according to OECD guidelines, skin sensitization was evaluated using Hartley guinea pigs. The results indicated a significant response at a 1% concentration solution administered intradermally and epicutaneously . This finding highlights the importance of assessing dermal exposure risks in environments where the compound may be utilized.

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